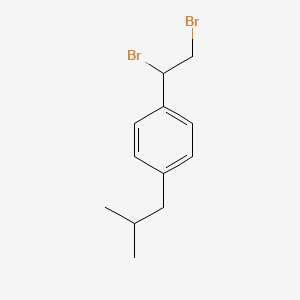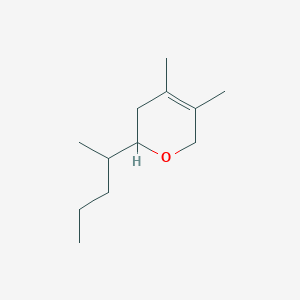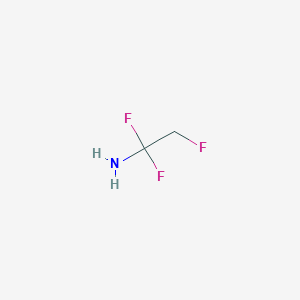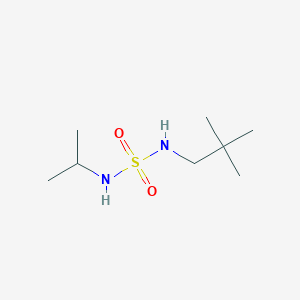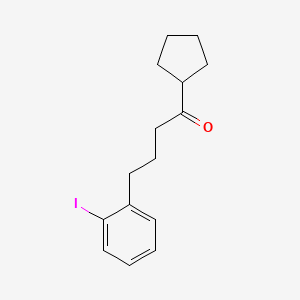
1-Cyclopentyl-4-(2-iodophenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-4-(2-iodophenyl)butan-1-one is an organic compound with the molecular formula C15H19IO It is a derivative of butanone, featuring a cyclopentyl group and an iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-(2-iodophenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-iodobenzene as the primary starting materials.
Grignard Reaction: Cyclopentanone is reacted with a Grignard reagent derived from 2-iodobenzene. This reaction forms an intermediate alcohol.
Oxidation: The intermediate alcohol is then oxidized to form the desired ketone, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopentyl-4-(2-iodophenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-4-(2-iodophenyl)butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-4-(2-iodophenyl)butan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopentyl-4-phenylbutan-1-one: Lacks the iodine atom, which may result in different reactivity and applications.
1-Cyclopentyl-4-(4-iodophenyl)butan-1-one: Similar structure but with the iodine atom in a different position, affecting its chemical properties.
Uniqueness
1-Cyclopentyl-4-(2-iodophenyl)butan-1-one is unique due to the presence of the iodine atom in the 2-position of the phenyl ring
Eigenschaften
CAS-Nummer |
872834-99-6 |
|---|---|
Molekularformel |
C15H19IO |
Molekulargewicht |
342.21 g/mol |
IUPAC-Name |
1-cyclopentyl-4-(2-iodophenyl)butan-1-one |
InChI |
InChI=1S/C15H19IO/c16-14-10-4-3-6-12(14)9-5-11-15(17)13-7-1-2-8-13/h3-4,6,10,13H,1-2,5,7-9,11H2 |
InChI-Schlüssel |
XNKKCAGCEYPVJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(=O)CCCC2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


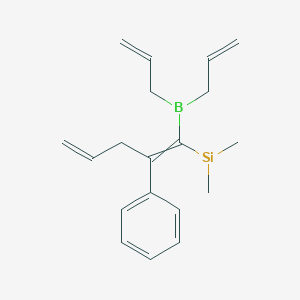
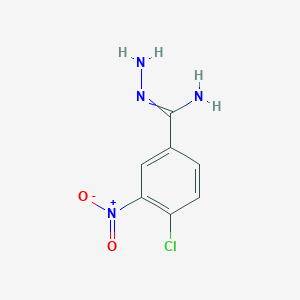
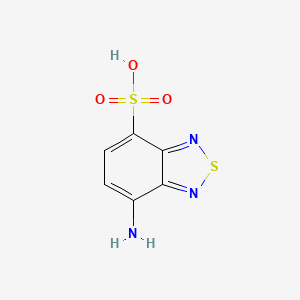
![5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12612921.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12612923.png)
![Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12612926.png)
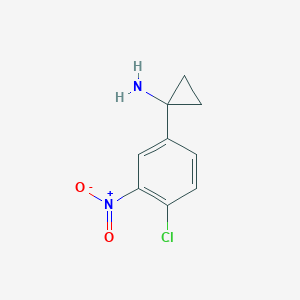

![5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612947.png)

